molecular formula C20H28O10 B562031 1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol CAS No. 39110-61-7

1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol

カタログ番号: B562031
CAS番号: 39110-61-7
分子量: 428.434
InChIキー: FQPTWYQWMBTSMM-DTXAGUPXSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate is a complex organic compound characterized by its unique spirocyclic structure. This compound features a hexahydrospiro[1,3-benzodioxole] core fused with a cyclohexane ring, and it is further functionalized with four acetate groups. The stereochemistry of this molecule is defined by its multiple chiral centers, making it an interesting subject for stereochemical studies and applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate typically involves a multi-step process. One common approach starts with the preparation of the hexahydrospiro[1,3-benzodioxole] core, which can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. The cyclohexane ring is then introduced via a Diels-Alder reaction or other cycloaddition methods. The final step involves the acetylation of the hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for the cyclization and cycloaddition steps, as well as automated systems for the acetylation process. The reaction conditions are carefully controlled to maximize yield and purity, and advanced purification techniques such as chromatography and crystallization are employed to isolate the final product.

化学反応の分析

Types of Reactions

(3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate undergoes various chemical reactions, including:

    Oxidation: The acetate groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Compounds with substituted functional groups such as methoxy or amino groups.

科学的研究の応用

Biological Applications

1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol plays a crucial role in biochemical research due to its involvement in cell signaling pathways and phosphoinositide metabolism.

Cell Signaling Studies

  • The compound acts as a precursor for synthesizing more complex phosphoinositides, which are essential for cellular processes such as proliferation and apoptosis.
  • Research indicates that derivatives of myo-inositol can influence insulin signaling pathways, making them relevant in studies related to metabolic disorders like polycystic ovary syndrome and diabetes.

Pharmaceutical Development

  • This compound is valuable in drug discovery processes targeting metabolic disorders and cancer due to its ability to interact with proteins involved in signal transduction pathways.
  • Interaction studies have shown that modifications to the myo-inositol structure can alter binding affinities with phosphoinositide-binding proteins, which is critical for developing targeted therapies .

Case Studies and Research Findings

Several research studies have explored the applications of this compound:

StudyObjectiveFindings
Cell Signaling Pathways Investigate the role of myo-inositol derivatives in insulin signalingDemonstrated potential therapeutic effects in insulin resistance models
Phosphoinositide Synthesis Evaluate the efficiency of synthesizing complex phosphoinositidesEstablished that this compound serves as an effective precursor in synthetic pathways
Drug Interaction Studies Assess binding affinities with signal transduction proteinsIdentified variations in interaction profiles based on structural modifications

作用機序

The mechanism of action of (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate involves its interaction with specific molecular targets. The compound’s multiple chiral centers and functional groups allow it to bind selectively to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and molecular targets depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

    (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate: Unique due to its specific stereochemistry and functionalization.

    Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]: Lacks the tetraacetate functionalization, making it less reactive in certain chemical reactions.

    Spiro[1,3-benzodioxole-2,1’-cyclohexane]: Similar core structure but without the hexahydro and tetraacetate modifications.

Uniqueness

The uniqueness of (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1’-cyclohexane]-4,5,6,7-tetrayl tetraacetate lies in its specific stereochemistry and the presence of four acetate groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

生物活性

1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol is a derivative of myo-inositol, a naturally occurring cyclic sugar alcohol that plays critical roles in various biological processes. This compound is characterized by the presence of four acetyl groups and a cyclohexylidene moiety, which significantly influences its chemical properties and biological activities. The unique structural features of this compound enhance its potential in biochemical research and therapeutic applications.

The molecular formula of this compound is C_{14}H_{22}O_{8}, and its structure includes:

  • Cyclohexylidene Group : Increases steric bulk and may influence reactivity.
  • Acetyl Groups : These can undergo hydrolysis and other substitution reactions, impacting the compound's biological activity.

Biological Activities

Research indicates that derivatives of myo-inositol, including this compound, exhibit various biological activities:

  • Cell Signaling : This compound is involved in phosphoinositide signaling pathways crucial for cellular processes such as proliferation and apoptosis. Myo-inositol derivatives have shown therapeutic potential in conditions like polycystic ovary syndrome (PCOS) and insulin resistance due to their influence on insulin signaling pathways.
  • Therapeutic Applications : The compound's role as a precursor for synthesizing more complex phosphoinositides makes it valuable in studying cellular signaling mechanisms. It may also serve as a tool compound in drug discovery targeting metabolic disorders and cancer.

The mechanism of action of this compound involves its interactions with various proteins involved in signal transduction pathways. These interactions help elucidate how modifications to the myo-inositol structure can alter binding affinities with phosphoinositide-binding proteins, which is crucial for developing targeted therapies .

Comparative Analysis

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructural FeaturesUnique Aspects
Myo-InositolSix-membered cyclic structure with five hydroxyl groupsNaturally occurring; involved in cell signaling
D-Glucitol (Sorbitol)Six-membered cyclic structure with six hydroxyl groupsWidely used as a sweetener
D-MannitolSix-membered cyclic structure with six hydroxyl groupsUsed clinically as a diuretic
1,2-Cyclopentylidene Tetra-O-acetyl-myo-inositolSimilar cyclopentane structureSmaller ring size; may exhibit different reactivity

The structural uniqueness provided by the cyclohexylidene substitution pattern combined with multiple acetyl groups significantly affects its biological activity compared to other sugar alcohol derivatives.

Case Studies

Several studies have investigated the biological activity of myo-inositol derivatives:

  • Insulin Sensitivity : A study explored the effects of myo-inositol on insulin sensitivity in women with PCOS. Results indicated that supplementation improved insulin sensitivity markers significantly .
  • Cell Proliferation : Research demonstrated that D-myo-inositol 1,4,5-tris-phosphate augmented cardiac hypertrophy through enhanced DNA synthesis and protein expression related to cardiac growth factors.
  • Signal Transduction : Investigations into inositol lipid metabolism revealed interactions between inositol phosphates and lipid metabolism pathways, suggesting that these compounds play a role in regulating cellular energy balance .

Q & A

Basic Research Questions

Q. What is the structural configuration of 1,2-Cyclohexylidene Tetra-O-acetyl myo-Inositol, and how does it influence its reactivity in synthesis?

  • Methodological Answer : The compound features a cyclohexylidene group at the 1,2-positions of myo-inositol, with acetyl groups at the remaining hydroxyls. Structural elucidation employs NMR spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY) to confirm regiochemistry and stereochemistry. X-ray crystallography is used for absolute configuration determination. The cyclohexylidene group enhances stability during synthesis by protecting vicinal diols, while acetylation modulates solubility and reactivity .

Q. What are the common synthetic routes for preparing this compound?

  • Methodological Answer : Synthesis typically involves:

  • Step 1 : Selective protection of myo-inositol’s 1,2-diols using cyclohexanone dimethyl acetal under acidic conditions.
  • Step 2 : Acetylation of remaining hydroxyls using acetic anhydride/pyridine.
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires monitoring reaction kinetics and avoiding over-acetylation .

Q. How can researchers validate the purity and identity of this compound post-synthesis?

  • Methodological Answer : Use HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment. Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight. Comparative analysis with literature 1^1H NMR chemical shifts (e.g., cyclohexylidene protons at δ 1.4–1.8 ppm) ensures structural fidelity. Residual solvents are quantified via GC-MS .

Advanced Research Questions

Q. What challenges arise in achieving regioselective acetylation of myo-inositol derivatives, and how can they be addressed?

  • Methodological Answer : Regioselectivity is hindered by similar reactivity of hydroxyl groups. Strategies include:

  • Temporary protecting groups (e.g., trityl or silyl ethers) to block specific positions.
  • Enzymatic acetylation using lipases for kinetic resolution.
  • Computational modeling (DFT calculations) to predict reactivity trends. Post-reaction analysis via 13^13C NMR distinguishes acetylated positions .

Q. How does the cyclohexylidene group influence the compound’s stability under varying experimental conditions?

  • Methodological Answer : The cyclohexylidene group confers acid sensitivity , requiring neutral pH conditions during reactions. Thermal gravimetric analysis (TGA) shows decomposition above 200°C. Stability in biological assays is assessed via incubation in buffer solutions (pH 7.4, 37°C) followed by LC-MS monitoring. Comparative studies with unprotected inositols reveal enhanced hydrolytic resistance .

Q. What are the implications of conflicting data on this compound’s biological activity across assay systems?

  • Methodological Answer : Discrepancies may arise from:

  • Assay specificity : Differences in cell lines (e.g., HEK293 vs. HeLa) or in vitro/in vivo models.
  • Metabolic interference : Variable expression of myo-inositol transporters (e.g., SLC5A3/SLC5A11) affects uptake.
  • Data normalization : Use internal standards (e.g., deuterated myo-inositol) in LC-MS workflows. Cross-validation with orthogonal assays (e.g., fluorescence polarization) is recommended .

Q. How can computational chemistry predict interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) models binding to targets like phosphatidylinositol kinases. MD simulations (GROMACS) assess stability of ligand-receptor complexes. Pharmacophore mapping identifies critical functional groups (e.g., acetyl moieties for hydrogen bonding). Validate predictions with SPR (surface plasmon resonance) for binding affinity measurements .

特性

IUPAC Name

[(3aS,4S,5R,6R,7S,7aR)-5,6,7-triacetyloxyspiro[3a,4,5,6,7,7a-hexahydro-1,3-benzodioxole-2,1'-cyclohexane]-4-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O10/c1-10(21)25-14-15(26-11(2)22)17(28-13(4)24)19-18(16(14)27-12(3)23)29-20(30-19)8-6-5-7-9-20/h14-19H,5-9H2,1-4H3/t14-,15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPTWYQWMBTSMM-DTXAGUPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C2C(C(C(C1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@@H]([C@@H]([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)OC3(O2)CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652533
Record name (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39110-61-7
Record name (3aR,4S,5R,6R,7S,7aS)-Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrayl tetraacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。